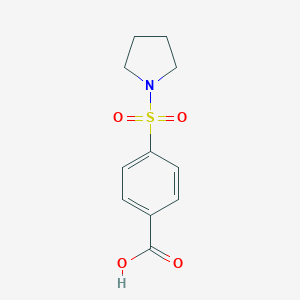

4-(Pyrrolidine-1-sulfonyl)-benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)9-3-5-10(6-4-9)17(15,16)12-7-1-2-8-12/h3-6H,1-2,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIXOYIZMIXNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354103 | |

| Record name | 4-(Pyrrolidine-1-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643822 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19580-33-7 | |

| Record name | 4-(Pyrrolidine-1-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidine-1-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Pyrrolidine-1-sulfonyl)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidine-1-sulfonyl)-benzoic acid, with the CAS number 19580-33-7 , is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its molecular structure, which incorporates a benzoic acid moiety, a sulfonamide linker, and a pyrrolidine ring, presents a unique combination of functionalities that make it a valuable scaffold for the development of novel therapeutic agents. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in a variety of biologically active compounds and natural products, contributing to their diverse pharmacological activities.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, serving as a technical resource for professionals engaged in chemical research and pharmaceutical development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 19580-33-7 | [2] |

| Molecular Formula | C₁₁H₁₃NO₄S | [2] |

| Molecular Weight | 255.29 g/mol | [2] |

| Melting Point | 225 °C (in ethanol) | [2] |

| Boiling Point (Predicted) | 449.8 ± 47.0 °C | [2] |

| Density (Predicted) | 1.421 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.59 ± 0.10 | [2] |

| Appearance | White crystalline powder | [3] |

| Solubility | Soluble in water, ethanol, acetone, and dichloromethane | [3] |

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between a suitable sulfonyl chloride precursor and pyrrolidine. A general and illustrative synthetic approach is outlined below.

General Synthesis Protocol

The primary route to synthesizing this compound involves the reaction of 4-(chlorosulfonyl)benzoic acid with pyrrolidine in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.2 equivalents), to the solution. The base serves to scavenge the HCl that is generated during the reaction.

-

Addition of Pyrrolidine: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of pyrrolidine (1.1 equivalents) in the same solvent to the stirred mixture. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Upon completion of the reaction, the mixture is typically washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base and any basic byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel to yield the pure this compound.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively published, its structural motifs suggest a range of potential applications in medicinal chemistry. The broader classes of sulfonamides and pyrrolidine-containing compounds are well-established as pharmacologically active agents.

-

Sulfonamide Moiety: The sulfonamide group is a key feature in a wide array of drugs, including antibacterial agents, diuretics, and anticonvulsants. This functional group can act as a bioisostere for carboxylic acids and amides, and it is known to participate in hydrogen bonding interactions with biological targets.

-

Pyrrolidine Ring: The pyrrolidine scaffold is present in numerous natural products and synthetic drugs with diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] Its three-dimensional structure can provide a rigid framework for orienting other functional groups for optimal interaction with target proteins.

-

Benzoic Acid Group: The benzoic acid moiety can serve as a handle for further chemical modification or as a key interacting group with biological receptors.

Given these features, this compound is a promising starting point for the design and synthesis of novel inhibitors for various enzymes and receptors. Its potential as a building block in the development of new therapeutic agents warrants further investigation.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. Based on the available data for similar compounds, it should be treated as an irritant.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

-

It is highly recommended to consult the material safety data sheet (MSDS) for this compound before use.

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structural features suggest a wide range of possibilities for the development of new biologically active molecules. Further research into the specific pharmacological properties of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

- Narayana Babu, M., Sharma, L., & Madhavan, V. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of ChemTech Research, 4(3), 903-909.

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis and Potential Significance of 4-(Pyrrolidine-1-sulfonyl)-benzoic acid

An in-depth technical guide or whitepaper on the core. Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the synthesis of 4-(Pyrrolidine-1-sulfonyl)-benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. While the direct discovery and detailed characterization of this specific compound are not extensively documented in publicly available literature, its structural motifs—a benzoic acid, a sulfonamide linker, and a pyrrolidine ring—are prevalent in a vast array of biologically active compounds. This guide will, therefore, present a scientifically grounded, plausible synthetic pathway, drawing upon established chemical principles and analogous reactions. We will delve into the rationale behind the synthetic strategy, provide a detailed experimental protocol, and discuss the potential applications of this molecule based on the well-documented activities of its constituent pharmacophores.

Introduction: The Rationale for Synthesis

The field of medicinal chemistry is driven by the design and synthesis of novel molecular entities that can interact with biological targets to elicit a therapeutic effect. The molecule this compound is a prime example of a compound constructed from key pharmacophoric groups.

-

The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a cornerstone of modern drug discovery. Its non-planar, three-dimensional structure allows for a more effective exploration of the pharmacophore space compared to flat, aromatic systems. The pyrrolidine scaffold is found in a wide range of biologically active compounds, including antimicrobials, antitumor agents, and central nervous system drugs.[1][2]

-

The Sulfonamide Linker: The sulfonamide group is a critical functional group in a multitude of approved drugs, most famously the sulfonamide antibiotics. Beyond its antimicrobial properties, this group is a versatile linker, capable of acting as a hydrogen bond donor and acceptor, and is found in diuretics, anticonvulsants, and anti-inflammatory agents.

-

The Benzoic Acid Moiety: Benzoic acid and its derivatives are common substructures in pharmaceuticals. The carboxylic acid group can act as a key binding feature, often forming salt bridges or hydrogen bonds with amino acid residues in protein targets.

The combination of these three motifs in this compound suggests a molecule designed to explore interactions with a variety of biological targets. The synthesis of this compound is therefore a logical step in the exploration of new chemical space for drug discovery.

Proposed Synthesis of this compound

The most direct and logical synthetic route to this compound involves the reaction of a commercially available starting material, 4-(Chlorosulfonyl)benzoic acid, with pyrrolidine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Reaction Overview and Mechanism

The synthesis proceeds via the nucleophilic attack of the secondary amine of pyrrolidine on the electrophilic sulfur atom of the 4-(chlorosulfonyl)benzoic acid. The lone pair of electrons on the nitrogen atom of pyrrolidine initiates the attack on the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the chloride ion acting as a leaving group, to form the stable sulfonamide bond. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, which drives the equilibrium towards the product.[3]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from standard methodologies for sulfonamide synthesis.[3]

Materials:

-

4-(Chlorosulfonyl)benzoic acid (1.0 eq)[4]

-

Pyrrolidine (1.2 eq)

-

Triethylamine (or another suitable non-nucleophilic base, 1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred pyrrolidine solution over 15-30 minutes, ensuring the temperature is maintained at 0°C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to ensure the product is in its protonated, less water-soluble form.

-

Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the aromatic, pyrrolidine, and carboxylic acid protons and carbons in the correct ratios and chemical environments.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the C=O of the carboxylic acid, the S=O stretches of the sulfonamide, and the N-H (or lack thereof for the sulfonamide nitrogen) and C-H bonds.

-

Melting Point Analysis: To determine the purity of the final product.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| 4-(Chlorosulfonyl)benzoic acid | C₇H₅ClO₄S | 220.63 | 10130-89-9 | [4] |

| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 | N/A |

| This compound | C₁₁H₁₃NO₄S | 255.29 | 893615-46-8 (isomer) | [5] |

Note: The CAS number provided is for the 2-isomer, 2-(Pyrrolidine-1-sulfonyl)benzoic acid. A specific CAS number for the 4-isomer was not found in the initial search.

Potential Applications and Future Directions

The structural features of this compound suggest several potential avenues for research and development:

-

Enzyme Inhibition: The sulfonamide and carboxylic acid groups are known to interact with the active sites of various enzymes, such as carbonic anhydrases and matrix metalloproteinases. This compound could serve as a scaffold for the development of novel enzyme inhibitors.

-

Receptor Modulation: The pyrrolidine ring can be a key element in binding to G-protein coupled receptors (GPCRs) and ion channels. Further functionalization of the core structure could lead to potent and selective receptor modulators.

-

Antimicrobial Agents: Given the history of sulfonamides as antibacterial agents, this compound could be evaluated for its antimicrobial activity against a panel of pathogenic bacteria and fungi.[6]

-

Chemical Probe Development: This molecule could be used as a chemical probe to investigate the function of specific proteins or biological pathways.

Conclusion

While not a widely documented compound, this compound represents a molecule of significant interest due to its composition of well-established pharmacophores. The synthetic route presented in this guide is robust, relying on fundamental and reliable chemical transformations. The detailed protocol provides a clear path for its synthesis in a laboratory setting. The potential applications in medicinal chemistry and drug discovery are vast, making this compound and its derivatives attractive targets for future research endeavors.

References

- PubChem. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid. National Center for Biotechnology Information.

-

Gripe, T. A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(15), 4585. [Link]

- Narayana Babu, M., Sharma, L., & Madhavan, V. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of ChemTech Research, 4(3), 903-909.

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(5), 455. [Link]

-

Antonenko, T. S., et al. (2019). An Update on the Synthesis of Pyrrolo[2][7]benzodiazepines. Molecules, 24(18), 3326. [Link]

- Sigma-Aldrich. (n.d.). 4-(pyrrolidine-1-sulfonyl)-benzenesulfonyl chloride.

- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

- ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.

-

PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

- Benchchem. (n.d.). An In-Depth Technical Guide on the Reaction of (2-Bromophenyl)sulfonyl Chloride and Pyrrolidine.

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

- Synthesis of sulfonyl chloride substrate precursors. (n.d.).

- Molbase. (n.d.). 2-(PYRROLIDINE-1-SULFONYL)BENZOIC ACID.

- Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.

- ResearchGate. (n.d.). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.

-

PubChem. (n.d.). 4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- CymitQuimica. (n.d.). 4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride.

- Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42.

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. 8(11).

- Echemi. (n.d.). Benzoic acid, 4-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester.

- Santa Cruz Biotechnology. (n.d.). 4-[(Pyrrolidine-1-carbonyl)-amino]benzenesulfonyl chloride.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(PYRROLIDINE-1-SULFONYL)BENZOIC ACID | CAS 893615-46-8 [matrix-fine-chemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. 4-(Pyrrolidin-1-yl)benzoic acid | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Pyrrolidine-1-sulfonyl)-benzoic acid: Structure, Properties, and Synthetic Strategy

This document provides a comprehensive technical overview of 4-(Pyrrolidine-1-sulfonyl)-benzoic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. By dissecting its structural attributes, physicochemical properties, and synthetic accessibility, this guide aims to equip scientists with the foundational knowledge required to effectively utilize this compound as a versatile building block in the design of novel therapeutics.

Part 1: Core Molecular and Physicochemical Profile

A thorough understanding of a compound begins with its fundamental identity. This section details the structural and physicochemical properties of this compound, providing the essential data points for laboratory and computational applications.

Molecular Identity and Structure

The molecule integrates three key functional groups: a benzoic acid moiety, a sulfonamide linker, and a pyrrolidine ring. This combination imparts a specific set of chemical characteristics and steric arrangements that are valuable in molecular design. The benzoic acid group provides a carboxylic acid handle for further chemical modification, while the aryl sulfonamide is a well-established pharmacophore. The saturated pyrrolidine ring offers a three-dimensional structural element.[1][2]

The canonical structure and key identifiers are summarized below.

Table 1: Key Molecular Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₄S | [3][4] |

| Molecular Weight | 255.29 g/mol | [3] |

| CAS Number | 19580-33-7 | [3][5] |

| IUPAC Name | 4-(pyrrolidine-1-sulfonyl)benzoic acid |[4] |

Structural and Computational Descriptors

For computational modeling, database integration, and unambiguous identification, standardized structural descriptors are critical.

Table 2: Structural Descriptors

| Descriptor | String | Source(s) |

|---|---|---|

| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | [4] |

| InChI | InChI=1S/C11H13NO4S/c13-11(14)9-3-5-10(6-4-9)17(15,16)12-7-1-2-8-12/h3-6H,1-2,7-8H2,(H,13,14) | [4] |

| InChIKey | LTIXOYIZMIXNIK-UHFFFAOYSA-N |[4] |

Predicted Physicochemical Properties

Computational tools provide valuable predictions of a molecule's behavior, aiding in experimental design for applications such as chromatography and mass spectrometry.

Table 3: Predicted Physicochemical Data

| Property | Predicted Value | Source(s) |

|---|---|---|

| Monoisotopic Mass | 255.05653 Da | [4] |

| XLogP | 1.1 | [4] |

| Polar Surface Area | 79.1 Ų | N/A |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 4 | N/A |

Part 2: Synthesis Strategy and Mechanistic Rationale

The practical utility of a chemical building block is fundamentally linked to its synthetic accessibility. This section outlines a logical and robust protocol for the preparation of this compound, grounded in established chemical principles.

Retrosynthetic Analysis

The most logical disconnection point in the target molecule is the sulfonamide (S-N) bond. This bond is reliably formed through the reaction of a sulfonyl chloride with a primary or secondary amine. This retrosynthetic approach simplifies the molecule into two readily available or easily synthesized starting materials: 4-(chlorosulfonyl)benzoic acid and pyrrolidine.

Proposed Synthetic Protocol

This protocol is designed as a self-validating system. The choice of a non-nucleophilic base is critical to prevent side reactions with the highly electrophilic sulfonyl chloride. Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve the starting materials, while facilitating product precipitation or straightforward workup.

Objective: To synthesize this compound from 4-(chlorosulfonyl)benzoic acid and pyrrolidine.

Materials:

-

4-(Chlorosulfonyl)benzoic acid (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Experimental Workflow:

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 19580-33-7 [amp.chemicalbook.com]

- 4. PubChemLite - 4-(pyrrolidine-1-sulfonyl)benzoic acid (C11H13NO4S) [pubchemlite.lcsb.uni.lu]

- 5. 4-(Pyrrolidine-1-sulfonyl)benzoic acid | CAS 19580-33-7 | Chemical-Suppliers [chemical-suppliers.eu]

Navigating the Isomeric Landscape of C11H13NO4S: A Technical Guide for Scientists

For researchers, scientists, and professionals in drug development, the molecular formula C11H13NO4S represents not a single entity, but a landscape of potential structural isomers, each with unique chemical properties and biological activities. This guide provides an in-depth exploration of this molecular formula, with a primary focus on the identified benzothiazole-containing scaffold, while also considering the broader isomeric possibilities. Our discussion is grounded in the principles of synthetic chemistry, stereochemistry, and medicinal chemistry to offer field-proven insights into the characterization and potential applications of these compounds.

Part 1: Deconstructing the Molecular Formula - The Benzothiazole Core

A primary structural isomer identified for C11H13NO4S is 1-(1,3-benzothiazol-2-yl)butane-1,2,3,4-tetrol . This molecule features a benzothiazole core, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities.[1][2] The benzothiazole ring system is a bicyclic structure composed of a benzene ring fused to a thiazole ring.[3]

IUPAC Nomenclature and Stereoisomerism

The butane-1,2,3,4-tetrol substituent of our primary isomer contains three chiral centers at positions 1, 2, and 3 of the butane chain. This gives rise to a number of possible stereoisomers. The precise spatial arrangement of the hydroxyl groups at these chiral centers is designated using the Cahn-Ingold-Prelog (CIP) priority rules.[3][4][5]

Applying the Cahn-Ingold-Prelog (CIP) Rules:

The CIP system assigns priorities to the groups attached to each chiral center based on atomic number.[4][5] For the butane-1,2,3,4-tetrol moiety, the hydroxyl groups (-OH) will have higher priority than the carbon chain and the hydrogen atoms. By assigning priorities (1 through 4) to the substituents on each chiral carbon, and noting the direction of the sequence from priority 1 to 3 with the lowest priority group (4) pointing away, we can assign each chiral center as either R (rectus, clockwise) or S (sinister, counter-clockwise).

For example, a systematic IUPAC name for one of the possible stereoisomers would be:

(1R,2S,3R)-1-(1,3-benzothiazol-2-yl)butane-1,2,3,4-tetrol

The specific rotation of plane-polarized light for each stereoisomer will be unique, and their interactions with chiral biological targets (such as enzymes and receptors) can differ significantly, leading to variations in efficacy and toxicity.

Diagram 1: General Structure of 1-(1,3-benzothiazol-2-yl)butane-1,2,3,4-tetrol

A 2D representation of the core benzothiazole structure with the attached butane-tetrol side chain.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 255.29 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | Low to moderate | Influences solubility, permeability, and metabolic stability. |

| Hydrogen Bond Donors | 4 | Affects solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 5 | Affects solubility and binding to biological targets. |

| Polar Surface Area | High | Impacts cell membrane permeability. |

These predicted properties suggest that the molecule is likely to be relatively polar and water-soluble, which could influence its pharmacokinetic profile.

Part 2: Synthesis Strategies for the Benzothiazole Scaffold

The synthesis of benzothiazole derivatives is a well-established area of organic chemistry.[1][6] The most common and versatile method for constructing the benzothiazole ring is the condensation of 2-aminothiophenol with a carboxylic acid or its derivative (e.g., aldehyde, acid chloride).[6]

General Synthetic Workflow

A plausible synthetic route to 1-(1,3-benzothiazol-2-yl)butane-1,2,3,4-tetrol would involve the reaction of 2-aminothiophenol with a protected derivative of 2,3,4,5-tetrahydroxypentanoic acid, followed by deprotection.

Diagram 2: General Synthetic Workflow for Benzothiazole Formation

A simplified workflow illustrating the key condensation reaction for synthesizing the benzothiazole core.

Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, protocol based on established methodologies for the synthesis of similar benzothiazole derivatives.

Step 1: Protection of the Polyol The hydroxyl groups of a suitable starting material, such as D-gluconic acid lactone, would first be protected to prevent unwanted side reactions. Acetyl or silyl protecting groups are commonly employed.

Step 2: Condensation with 2-Aminothiophenol The protected gluconic acid derivative is then reacted with 2-aminothiophenol in the presence of a dehydrating agent or catalyst, such as polyphosphoric acid (PPA) or under microwave irradiation, to facilitate the cyclization and formation of the benzothiazole ring.

Step 3: Deprotection The protecting groups are subsequently removed under appropriate conditions (e.g., acid or base hydrolysis for acetyl groups, fluoride-based reagents for silyl groups) to yield the final product, 1-(1,3-benzothiazol-2-yl)butane-1,2,3,4-tetrol.

Step 4: Purification and Characterization The crude product would be purified using techniques such as column chromatography or recrystallization. The structure and purity of the final compound would be confirmed by spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Part 3: Spectroscopic Characterization (Anticipated Data)

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzothiazole ring, typically in the range of 7.0-8.5 ppm. The protons of the butane-tetrol chain would appear as a series of complex multiplets in the upfield region (3.0-5.0 ppm). The hydroxyl protons would likely appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display signals for the carbon atoms of the benzothiazole ring in the aromatic region (110-160 ppm). The carbons of the butane-tetrol chain would resonate in the 60-80 ppm range.

-

IR Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Aromatic C-H and C=C stretching vibrations would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-N and C-S stretching vibrations of the thiazole ring would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (255.06 g/mol for the monoisotopic mass). Fragmentation patterns would likely involve the loss of water molecules from the polyol chain and cleavage of the bond between the benzothiazole ring and the side chain.

Part 4: Potential Applications in Drug Development

Benzothiazole derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2][5] These activities include:

-

Anticancer: Many benzothiazole-containing compounds have shown potent cytotoxic effects against various cancer cell lines.[7][8]

-

Antimicrobial: The benzothiazole nucleus is a key component of several antibacterial and antifungal agents.[7][8]

-

Anti-inflammatory: Certain benzothiazole derivatives exhibit significant anti-inflammatory properties.[7]

-

Anticonvulsant: This class of compounds has also been investigated for its potential in treating neurological disorders.[3]

The polyhydroxylated side chain of 1-(1,3-benzothiazol-2-yl)butane-1,2,3,4-tetrol could enhance the compound's water solubility and provide additional points of interaction with biological targets, potentially leading to novel pharmacological profiles.

Part 5: Exploring the Isomeric Space of C11H13NO4S

It is crucial for researchers to recognize that 1-(1,3-benzothiazol-2-yl)butane-1,2,3,4-tetrol is just one of many possible structural isomers of C11H13NO4S.[9] Other potential isomeric scaffolds could include, but are not limited to:

-

Substituted Benzene Derivatives: A benzene ring with various combinations of sulfur, nitrogen, and oxygen-containing functional groups.

-

Other Heterocyclic Systems: Isomers could be based on different heterocyclic cores such as thiophenes, pyrroles, or thiazines, with appropriate substituents.

-

Sulfonamides: The molecular formula could accommodate a sulfonamide functional group, a common motif in many pharmaceutical agents.

The exploration of these alternative isomers could lead to the discovery of compounds with entirely different chemical and biological properties.

Diagram 3: Isomeric Possibilities for C11H13NO4S

A conceptual diagram illustrating the diverse structural scaffolds that could be isomeric with the molecular formula C11H13NO4S.

Conclusion

The molecular formula C11H13NO4S offers a rich field of investigation for chemists and drug development professionals. While this guide has focused on the promising benzothiazole-containing isomer, 1-(1,3-benzothiazol-2-yl)butane-1,2,3,4-tetrol, it is the systematic exploration of the entire isomeric landscape that holds the greatest potential for the discovery of novel therapeutic agents. A thorough understanding of IUPAC nomenclature, stereochemistry, synthetic strategies, and spectroscopic analysis is paramount to successfully navigating this complex chemical space.

References

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (URL: [Link])

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: [Link])

-

Cahn–Ingold–Prelog priority rules. (URL: [Link])

-

A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. (URL: [Link])

-

A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. (URL: [Link])

-

Common method to synthesize benzothiazole derivatives and their medicinal significance: A review. (URL: [Link])

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (URL: [Link])

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])

-

Synthesis and various biological activities of benzothiazole derivative: A review. (URL: [Link])

-

Naming stereoisomers. (URL: [Link])

-

CIP (Cahn-Ingold-Prelog) Priorities. (URL: [Link])

-

Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. (URL: [Link])

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (URL: [Link])

-

Types of Isomers. (URL: [Link])

Sources

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. rsc.org [rsc.org]

- 3. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 4. 4.3. Naming stereoisomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Butane-1,2,3,4-Tetrol | C4H10O4 | CID 8998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

The 4-(Pyrrolidine-1-sulfonyl)-benzoic Acid Core: A Technical Guide to a Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quest for novel therapeutic agents is often accelerated by the identification of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. This technical guide provides an in-depth analysis of the 4-(pyrrolidine-1-sulfonyl)-benzoic acid core, a scaffold of increasing importance in medicinal chemistry. We will dissect its constituent parts—the three-dimensional pyrrolidine ring, the stable benzenesulfonamide linker, and the versatile benzoic acid terminus—to understand their synergistic contribution to drug-like properties. This document serves as a resource for researchers, offering insights into the scaffold's synthesis, physicochemical properties, derivatization strategies, and its successful application in developing potent and selective modulators of various protein targets. Detailed experimental protocols and case studies are provided to empower scientists to effectively leverage this promising scaffold in their drug discovery programs.

The Anatomy of a Privileged Scaffold

The this compound scaffold is a composite structure, with each of its three key components bestowing distinct and advantageous properties for drug design. Its utility arises not from a single feature, but from the interplay between these components, which allows for a sophisticated exploration of target binding sites.

-

The Pyrrolidine Moiety: A Gateway to Three-Dimensional Space The saturated, non-planar pyrrolidine ring is a significant departure from the flat, aromatic rings frequently used in drug design. This feature is critical for modern drug discovery, which increasingly targets complex protein-protein interactions. The five-membered ring's ability to adopt various puckered conformations allows it to present its substituents in precise three-dimensional vectors, enabling a more nuanced and extensive exploration of a target's pharmacophore space.[1][2] This three-dimensional coverage is crucial for achieving high binding affinity and selectivity.[1] Furthermore, the potential for stereogenic centers on the pyrrolidine ring allows for the synthesis of stereoisomers, which can exhibit profoundly different biological profiles and binding modes.[1]

-

The Benzenesulfonamide Linker: A Pillar of Stability and Interaction The sulfonamide group is a cornerstone of medicinal chemistry, prized for its unique physicochemical properties.[3] It is a metabolically robust linker, resistant to cleavage by common metabolic enzymes, which can increase the half-life of a drug candidate.[3] The sulfonyl group acts as a strong hydrogen bond acceptor, capable of forming crucial interactions with protein backbone amides or side chains.[3][4] Its geometry, similar to a phosphate or carboxylate group, allows it to act as a bioisostere, while its introduction into a molecule can modulate solubility and other pharmacokinetic properties.[3]

-

The Benzoic Acid Terminus: The Versatile Anchor and Synthetic Handle The benzoic acid group provides a critical anchor point for target engagement. The terminal carboxylate is ionized at physiological pH, making it an excellent hydrogen bond acceptor and capable of forming strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine in a binding pocket.[4] This interaction is a common feature in inhibitors that mimic the C-terminal glycine of natural peptide substrates.[4] Beyond its role in binding, the carboxylic acid is an exceptionally versatile synthetic handle, readily converted into esters, amides, or other functional groups, making it the primary point for library generation and structure-activity relationship (SAR) studies.

Core Physicochemical and Structural Properties

A thorough understanding of the scaffold's fundamental properties is essential for its effective use in drug design. The key physicochemical data for the parent scaffold are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄S | [5] |

| Molecular Weight | 255.29 g/mol | [5] |

| CAS Number | 19580-33-7 | [5] |

| Melting Point | 225 °C | [5][6] |

| pKa (Predicted) | 3.59 ± 0.10 | [6] |

| XlogP (Predicted) | 1.1 | [7] |

| Appearance | Off-white amorphous powder | [8] |

These properties indicate a stable, solid compound with an acidic pKa typical of a benzoic acid. The moderate predicted lipophilicity (XlogP) suggests a good starting point for developing orally bioavailable drug candidates.

Synthesis and Derivatization Strategies

The synthetic accessibility of a scaffold is paramount to its utility. The this compound core can be reliably synthesized, and its structure offers multiple points for diversification to build out chemical libraries for screening.

Core Scaffold Synthesis

The most direct and common route to the core scaffold involves the nucleophilic substitution of a sulfonyl chloride with pyrrolidine. This reaction is typically high-yielding and proceeds under mild conditions.

Caption: General workflow for the synthesis of the core scaffold.

Protocol 1: Synthesis of this compound

-

Rationale: This protocol utilizes a standard sulfonamide formation reaction. An organic base is used to quench the HCl byproduct, driving the reaction to completion. The acidic workup ensures the final product is in its protonated carboxylic acid form, facilitating precipitation and purification.

-

Materials:

-

4-(Chlorosulfonyl)benzoic acid (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 4-(chlorosulfonyl)benzoic acid in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0 °C using an ice bath.

-

Add the base (TEA or DIPEA) dropwise to the suspension.

-

In a separate vial, dissolve pyrrolidine in a small amount of anhydrous DCM.

-

Add the pyrrolidine solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Self-Validation: Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure product.

-

Derivatization Points for Library Synthesis

The scaffold's true power lies in its potential for modification at three key positions, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties.

Caption: Key derivatization points on the scaffold.

-

Position 1 (Carboxylic Acid): This is the most common point of modification. Standard peptide coupling reagents (HATU, HBTU, EDC/HOBt) can be used to generate a diverse library of amides, which is a cornerstone of SAR exploration.

-

Position 2 (Phenyl Ring): While the sulfonyl group is strongly deactivating, forcing conditions could allow for electrophilic aromatic substitution. However, a more practical approach is to start with pre-functionalized 4-halobenzoic acids to carry modifications through the synthesis.

-

Position 3 (Pyrrolidine Ring): A wide variety of commercially available substituted pyrrolidines (e.g., 3-hydroxypyrrolidine, proline esters) can be used in the initial coupling step to introduce diversity and stereochemical complexity.[9]

Applications in Medicinal Chemistry: Case Studies

The this compound scaffold and its close analogs have been instrumental in the development of inhibitors for several target classes. The following case studies, inspired by published research, illustrate the core principles of its application.

Case Study 1: The Carboxylate as a Mimetic and H-Bonding Anchor

In many enzymes, particularly proteases and ubiquitin-specific proteases (USPs), recognition of a substrate's C-terminal carboxylate is a key determinant of binding.[4] The benzoic acid moiety of the scaffold serves as an excellent mimic for this interaction.

-

Principle: The scaffold positions the carboxylate to engage in direct hydrogen bonds with backbone amides or key side chains (e.g., Tyrosine, Arginine) in the target's binding pocket.[4] This anchoring interaction provides a substantial portion of the binding energy and orients the rest of the molecule for further favorable contacts.

-

Application Example (USP5 Inhibitors): In the development of allosteric inhibitors for the USP5 zinc-finger ubiquitin-binding domain (ZnF-UBD), a sulfonylbenzoic acid core was identified.[4] Crystal structures revealed that the carboxylate group recapitulates the hydrogen bonding network of a ubiquitin C-terminal glycine, while the sulfonamide linker orients a substituted cyclic amine into an adjacent pocket.[4]

Caption: Conceptual binding mode of the carboxylate anchor.

Case Study 2: Exploiting the Sulfonamide and Pyrrolidine for Selectivity

Beyond the primary anchor, achieving potency and selectivity requires optimizing interactions in adjacent pockets.

-

Principle: The rigid benzenesulfonamide linker projects the pyrrolidine ring into a specific region of space. The non-planar nature of the pyrrolidine allows it to fit into hydrophobic pockets or grooves that might not accommodate a flat ring.

-

Application Example (AKR1C3 Inhibitors): In a series of inhibitors for the aldo-keto reductase AKR1C3, a (piperidinosulfonamidophenyl) core was developed.[10] SAR studies showed that the sulfonamide group was critical for activity.[10] Furthermore, altering the size or polarity of the cyclic amine (analogous to our pyrrolidine) severely diminished activity, demonstrating that this group makes specific, selectivity-determining contacts within the enzyme.[10] This highlights the importance of the pyrrolidine moiety for optimizing secondary binding interactions.

Table 2: Examples of Bioactive Compounds Featuring Related Scaffolds

| Compound Class | Target | Application | Reference |

| Sulfonamidobenzoic acid derivatives | Coxsackievirus B3 | Antiviral (Capsid Binder) | [11] |

| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | AKR1C3 | Oncology, Endocrinology | [10] |

| Sulfamoyl benzoic acid analogues | LPA₂ Receptor | Inflammation, Fibrosis | [12] |

| Substituted sulfonylbenzoic acids | USP5 ZnF-UBD | Deubiquitinase Inhibition | [4] |

Key Experimental Protocols

Protocol 2: General Procedure for Amide Coupling

-

Rationale: This protocol describes the formation of an amide bond from the scaffold's carboxylic acid, a crucial step for library synthesis. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used).

-

Materials:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.1 - 1.2 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

-

Procedure:

-

Dissolve this compound in anhydrous DMF (approx. 0.1 M).

-

Add the amine, followed by DIPEA.

-

Add HATU in one portion to the stirred solution.

-

Stir the reaction at room temperature for 4-12 hours.

-

Self-Validation: Monitor the reaction by LC-MS. A successful reaction is indicated by the disappearance of the starting acid and the appearance of a new peak with the expected mass of the amide product.

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.

-

Conclusion and Future Outlook

The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal. Its modular design, synthetic tractability, and combination of a 3D space-exploring unit, a stable linker, and a potent binding anchor make it a truly privileged core. It effectively balances the need for strong target engagement with the physicochemical properties required for drug-like behavior.

Future applications of this scaffold are vast. Its inherent modularity makes it an ideal candidate for DNA-encoded library (DEL) synthesis. Furthermore, the terminal carboxylic acid can be used as a linker attachment point for developing targeted protein degraders like PROTACs. As drug discovery continues to tackle increasingly complex biological targets, the strategic deployment of three-dimensional, functionally rich scaffolds such as this one will be more critical than ever.

References

- ChemicalBook. (n.d.). 19580-33-7(this compound) Product Description.

- Ghiuș, C., Bejan, V., & Ștefănescu, E. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.

- PubChem. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid.

- Narayana Babu, M., Sharma, L., & Madhavan, V. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of ChemTech Research, 4(3), 903-909.

- Kovalenko, A. A., et al. (2022). Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. Pharmaceuticals, 15(11), 1391.

- Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744.

- Benchchem. (n.d.). 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic Acid.

- PubChemLite. (n.d.). 4-(pyrrolidine-1-sulfonyl)benzoic acid (C11H13NO4S).

- ChemicalBook. (n.d.). This compound | 19580-33-7.

- He, S., et al. (2013). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 4(11), 1043–1048.

- Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design.

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4893.

- Chem-Impex. (n.d.). 4-(1-Pyrrolidinyl)benzoic acid.

- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Gladkova, C., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv.

- Ramirez, M. S., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 10(11), 1362.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound | 19580-33-7 [amp.chemicalbook.com]

- 6. 19580-33-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. PubChemLite - 4-(pyrrolidine-1-sulfonyl)benzoic acid (C11H13NO4S) [pubchemlite.lcsb.uni.lu]

- 8. chemimpex.com [chemimpex.com]

- 9. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Pyrrolidine-Containing Benzoic Acids: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide:

Abstract: The fusion of a pyrrolidine ring with a benzoic acid scaffold creates a class of molecules with significant therapeutic potential. The pyrrolidine moiety, a five-membered nitrogen heterocycle, offers a three-dimensional structure that is crucial for stereospecific interactions with biological targets, while the benzoic acid group provides a key site for hydrogen bonding and influences the molecule's electronic and solubility properties.[1][2][3] This guide provides an in-depth exploration of the diverse biological activities exhibited by these compounds, including anticancer, antimicrobial, and enzyme inhibitory effects. We will delve into the mechanistic underpinnings of these activities, analyze structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the design and development of novel therapeutics based on this versatile chemical framework.

The Pyrrolidine-Benzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a cornerstone of many natural alkaloids and FDA-approved drugs, valued for its ability to explore pharmacophore space effectively due to its sp³-hybridized, non-planar structure.[1][2][4][5] This "pseudorotation" allows for a three-dimensional presentation of substituents, which can lead to highly specific and potent interactions with enantioselective protein targets.[1][2] When combined with benzoic acid, a common pharmacophore in its own right, the resulting scaffold gains features critical for drug-like properties.[3] The carboxylic acid group can act as a hydrogen bond donor and acceptor, often anchoring the molecule within the active site of an enzyme or receptor.[3][6] The aromatic ring, meanwhile, serves as a versatile platform for substitution, allowing for the fine-tuning of lipophilicity, electronic properties, and steric profile to optimize both pharmacokinetic and pharmacodynamic characteristics.[3]

This guide will explore three major areas where this combined scaffold has shown significant promise: oncology, infectious diseases, and the modulation of key physiological enzymes.

Anticancer Activity: Targeting Cellular Proliferation

Pyrrolidine-containing benzoic acid derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[7][8][9][10] Their mechanisms of action are diverse, often involving the inhibition of critical cellular machinery required for tumor growth and survival.

Mechanism of Action & Structure-Activity Relationship (SAR)

The anticancer effects of these compounds are heavily influenced by the nature and position of substituents on both the pyrrolidine and benzoic acid rings. For instance, studies on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives revealed that incorporating additional heterocyclic rings, such as 1,3,4-oxadiazolethione or 4-aminotriazolethione, significantly enhances cytotoxic activity against human A549 lung cancer cells.[8][10] This suggests that these appended moieties may engage in additional binding interactions with the biological target.

Similarly, other studies have shown that substitutions on a phenyl ring attached to the pyrrolidine core can dictate potency and selectivity. Derivatives with chloro- and dichloro-benzylidene groups were found to be particularly effective in reducing the viability of melanoma cell spheroids.[9] This highlights the importance of electron-withdrawing groups and specific steric arrangements in driving anticancer efficacy.[11]

A logical workflow for identifying and optimizing such lead compounds is essential in drug discovery.

Caption: A generalized workflow for the discovery and development of novel anticancer agents.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative pyrrolidine-containing compounds against various cancer cell lines. The IC₅₀ value represents the concentration required to inhibit 50% of cell growth.

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Pyrrolidine Chalcone Derivatives | MCF-7 (Breast) | 25-30 µg/mL | [7] |

| Pyrrolidine Chalcone Derivatives | MDA-MB-468 (Breast) | 25 µg/mL | [7] |

| Diphenylamine-Pyrrolidin-2-one-Hydrazones | PPC-1 (Prostate) | 2.5-20.2 µM | [9] |

| Diphenylamine-Pyrrolidin-2-one-Hydrazones | IGR39 (Melanoma) | 2.5-20.2 µM | [9] |

| 5-Oxo-pyrrolidine-3-carbohydrazide (5-nitrothiophene deriv.) | MDA-MB-231 (Breast) | Antimetastatic | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a cornerstone for in vitro screening of cytotoxic compounds.

Causality Behind the Method: This protocol is self-validating through the inclusion of multiple controls. The "untreated control" establishes the baseline for 100% cell viability, while the "positive control" (a known cytotoxic agent) confirms the assay is responsive. The "blank control" corrects for background absorbance. The principle relies on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of serial dilutions in culture medium to achieve the desired final concentrations for treatment.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for an untreated control (medium with DMSO vehicle) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is critical to allow the compound to exert its cytotoxic or cytostatic effects.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, only viable cells will convert the MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents.[12] Pyrrolidine-benzoic acid derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][12][13][14]

Mechanism of Action & Structure-Activity Relationship (SAR)

The antimicrobial efficacy of these compounds often depends on their ability to disrupt essential bacterial processes. The specific substitutions on the core scaffold are critical for determining the spectrum and potency of activity.[12] For example, a study synthesizing derivatives of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid found that a butyl substituent resulted in a compound with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against the Gram-positive bacterium S. aureus, an effect comparable to the antibiotic chloramphenicol.[4]

In another series, the presence of halogen substituents on a benzene ring attached to the pyrrolidine moiety was crucial for activity against a panel of bacteria and fungi, with MIC values ranging from 32-512 µg/mL.[13] Combining the pyrrolidine scaffold with other known antimicrobial pharmacophores, such as thiazole, is a rational strategy to enhance potency.[15]

Caption: A conceptual diagram of Structure-Activity Relationships (SAR) for the scaffold.

Data Summary: Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds against various microbial strains.

| Compound Class | Microbial Strain | Activity (MIC) | Reference |

| 1-Acetyl-2-benzylpyrrolidine-2-carboxylic acid (butyl deriv.) | S. aureus (Gram +) | 16 µg/mL | [4] |

| 2,6-dipyrrolidino-1,4-dibromobenzene | S. aureus (Gram +) | 32-512 µg/mL | [13] |

| 2,6-dipyrrolidino-1,4-dibromobenzene | E. coli (Gram -) | 32-512 µg/mL | [13] |

| 2,6-dipyrrolidino-1,4-dibromobenzene | C. albicans (Fungus) | 32-512 µg/mL | [13] |

| Thiazole-pyrrolidine derivative (4-F-phenyl) | Gram-positive bacteria | Selective | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality Behind the Method: The protocol's validity rests on its systematic and controlled nature. A standardized inoculum ensures that the results are reproducible. The two-fold serial dilution provides a clear concentration gradient to pinpoint the MIC. The inclusion of a "growth control" (no compound) verifies the viability of the bacteria, while a "sterility control" (no bacteria) ensures the medium is not contaminated. Visual inspection for turbidity (cloudiness) is a direct indicator of bacterial growth.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, add 50 µL of broth to all wells. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 50 µL from the last column.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations to their final 1x values.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). A positive control with a known antibiotic (e.g., Ciprofloxacin) should also be run in parallel.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Enzyme Inhibition: Modulating Biological Pathways

Pyrrolidine derivatives are adept at fitting into the active sites of various enzymes, making them attractive candidates for treating diseases characterized by enzymatic dysregulation, such as diabetes, inflammation, and neurodegenerative disorders.[4][5]

Key Targets and Therapeutic Implications

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Novel pyrrolidine sulfonamide derivatives have been synthesized as DPP-IV inhibitors.[4] One derivative with a 4-trifluorophenyl substitution showed significant inhibition (IC₅₀: 11.32 µM), making this class of compounds relevant for the development of new antidiabetic drugs.[4][5]

-

α-Amylase and α-Glucosidase Inhibition: These enzymes are involved in carbohydrate metabolism, and their inhibition can help manage type-2 diabetes.[16] Rhodanine-substituted spirooxindole pyrrolidine compounds have demonstrated potent inhibition of α-amylase, with IC₅₀ values comparable to the reference drug acarbose.[4]

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) is a primary strategy for treating Alzheimer's disease. Pyrrolidine derivatives have been designed as potent cholinesterase inhibitors, with some showing IC₅₀ values in the nanomolar range.[4]

-

Monoacylglycerol Lipase (MAGL) Inhibition: Benzoxazole-pyrrolidinone hybrids have been developed as highly potent and selective inhibitors of MAGL, an enzyme implicated in pain, inflammation, and cancer.[17] Compounds with 4-NO₂ and 4-SO₂NH₂ substitutions exhibited IC₅₀ values of 8.4 nM and 7.6 nM, respectively.[17]

Caption: A diagram illustrating the mechanism of competitive enzyme inhibition.

Data Summary: Enzyme Inhibitory Potency

| Compound Class | Target Enzyme | Activity (IC₅₀) | Therapeutic Area | Reference |

| Pyrrolidine Sulfonamide (4-trifluoro deriv.) | DPP-IV | 11.32 µM | Diabetes | [4][5] |

| Rhodanine-spirooxindole Pyrrolidine | α-Amylase | 1.57 µg/mL | Diabetes | [4] |

| N-benzoylthiourea-pyrrolidine Carboxylic Acid | Acetylcholinesterase | 0.029 µM (29 nM) | Alzheimer's Disease | [4] |

| Benzoxazole-pyrrolidinone (4-SO₂NH₂ deriv.) | MAGL | 7.6 nM | Pain, Cancer, Inflammation | [17] |

Conclusion and Future Outlook

The pyrrolidine-containing benzoic acid scaffold represents a highly versatile and privileged structure in modern drug discovery. The inherent stereochemistry and conformational flexibility of the pyrrolidine ring, combined with the electronic and binding properties of the benzoic acid moiety, provide a robust framework for designing potent and selective modulators of biological targets. The wide range of demonstrated activities—from anticancer and antimicrobial to specific enzyme inhibition—underscores the immense potential of this compound class.

Future research should focus on leveraging computational tools and structure-based drug design to further refine the structure-activity relationships. The synthesis of more complex, poly-substituted derivatives could unlock novel biological activities or enhance selectivity for desired targets over off-targets. As our understanding of disease pathology deepens, the adaptability of the pyrrolidine-benzoic acid scaffold will ensure its continued relevance in the development of next-generation therapeutics.

References

-

Acar Çelik, F., & Gümüş, M. K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

-

Mehta, S., et al. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. International Journal of Pharmacy and Biological Sciences. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Semantic Scholar. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Reddy, L. S., et al. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. ResearchGate. [Link]

-

Acar Çelik, F., & Gümüş, M. K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

Kavaliauskas, P., et al. (n.d.). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Pure Help Center. [Link]

- Tadjouwa, O. T., et al. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. Source not specified.

-

Kumar, A., et al. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central. [Link]

-

Zubrickė, I., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed. [Link]

-

Bhat, A. A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

-

Bhat, A. A., et al. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [Link]

-

Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). OUCI. [Link]

-

Ramirez, M. S., et al. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PubMed Central. [Link]

-

Kumar, V., et al. (n.d.). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. MDPI. [Link]

-

Chem-Space. (2025). Structure-Activity Relationships of Pyrrolizine Derivatives. [Link]

-

Li Petri, G., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

-

PubChem. (n.d.). 2-(Pyrrolidine-1-carbonyl)benzoic acid. [Link]

-

Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). R Discovery. [Link]

-

Acar, F., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry. [Link]

-

Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

"4-(Pyrrolidine-1-sulfonyl)-benzoic acid" derivatives and analogs

An In-Depth Technical Guide to 4-(Pyrrolidine-1-sulfonyl)benzoic Acid Derivatives and Analogs

Foreword: The Emergence of a Privileged Scaffold